4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile

pKa prediction ionization state phenol acidity

4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile (CAS 122266-08-4) is a trisubstituted biphenyl derivative bearing a 4-carbonitrile group on one ring and 3'-bromo-4'-hydroxy substituents on the other. With a molecular formula of C13H8BrNO and a molecular weight of 274.11 g/mol , this compound occupies a distinctive position at the intersection of aryl halide, phenol, and benzonitrile chemical space.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 122266-08-4
Cat. No. B3186320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile
CAS122266-08-4
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Br
InChIInChI=1S/C13H8BrNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
InChIKeyPYIUGHJSIAOAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile (CAS 122266-08-4): Structural Identity and Core Physicochemical Profile


4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile (CAS 122266-08-4) is a trisubstituted biphenyl derivative bearing a 4-carbonitrile group on one ring and 3'-bromo-4'-hydroxy substituents on the other. With a molecular formula of C13H8BrNO and a molecular weight of 274.11 g/mol [1], this compound occupies a distinctive position at the intersection of aryl halide, phenol, and benzonitrile chemical space. Its computed physicochemical properties include an XLogP3 of 3.6, a predicted pKa of 7.94 ± 0.31, a topological polar surface area (TPSA) of 44 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The presence of three synthetically orthogonal functional groups—an aryl bromide amenable to cross-coupling, a phenolic hydroxyl for derivatization, and a nitrile as a versatile synthetic handle—makes this compound a uniquely positioned building block for medicinal chemistry and materials science applications .

Why 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile Cannot Be Replaced by Generic In-Class Analogs


The biphenyl-4-carbonitrile scaffold encompasses a structurally diverse family of compounds, yet seemingly minor substituent variations produce large differences in physicochemical properties that directly impact synthetic utility, biological performance, and procurement decision-making [1]. The simultaneous presence of ortho-bromo and para-hydroxy substituents in 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile generates a unique combination of electronic and steric effects that cannot be replicated by any single-substituent analog . Specifically, the ortho-bromo group lowers the phenolic pKa by approximately 1.5 units relative to the non-halogenated parent (7.94 vs. 9.43), alters the logP by approximately 0.7 units, and introduces a heavy atom that fundamentally changes both reactivity and detectability [1]. Unlike the 4'-bromo-only analog, which lacks hydrogen bond donor capacity, or the 4'-hydroxy-only analog, which lacks a cross-coupling handle, the target compound integrates three orthogonal functional groups into a single intermediate-weight scaffold, enabling divergent synthetic strategies that simple substitution cannot achieve [2].

Quantitative Differentiation Evidence for 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile vs. Closest Analogs


Phenolic pKa Modulation: Ortho-Bromo Lowers Acidity by 1.5 Units vs. Non-Halogenated Parent

The ortho-bromo substituent in 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile exerts a significant electron-withdrawing effect on the phenolic hydroxyl group, lowering its predicted pKa to 7.94 ± 0.31 compared to 9.43 ± 0.26 for the non-brominated parent 4'-hydroxybiphenyl-4-carbonitrile . This 1.5-unit pKa shift means that at physiological pH (7.4), the target compound is approximately 22% ionized (phenolate form) while the non-brominated analog remains only about 1% ionized, directly affecting solubility, membrane permeability, and nucleophilic reactivity in alkylation/acylation reactions [1]. The 3-bromo-4-hydroxybenzonitrile fragment (single-ring analog) exhibits an even lower pKa of 6.30 ± 0.18, confirming that the biphenyl extension partially attenuates but does not eliminate the bromine-induced acidification .

pKa prediction ionization state phenol acidity structure-property relationship

Lipophilicity Tuning: XLogP3 of 3.6 Provides Intermediate logP Between Mono-Substituted Analogs

The target compound exhibits a computed XLogP3 value of 3.6, placing it between the more hydrophilic 4'-hydroxybiphenyl-4-carbonitrile (XLogP3 = 2.9) and the more lipophilic 4'-bromo-biphenyl-4-carbonitrile (XLogP3 = 4.7) [1][2]. The 3-bromo-4'-hydroxybiphenyl analog lacking the nitrile group has XLogP3 = 3.9, illustrating that the nitrile contributes polarity while the bromo group adds lipophilicity [3]. The single-ring analog 3-bromo-4-hydroxybenzonitrile has XLogP3 = 2.2, demonstrating the significant lipophilicity contribution of the second phenyl ring [4]. This intermediate lipophilicity profile—falling within the optimal logP range of 2–4 for oral drug-like molecules—distinguishes the target compound from analogs that are either too polar (below 3) or too lipophilic (above 4) for balanced ADME properties in early-stage screening libraries [5].

lipophilicity XLogP3 drug-likeness permeability

Functional Group Orthogonality: Three Distinct Synthetic Handles Enable Divergent Derivatization Strategies

4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile integrates three chemically distinct and synthetically orthogonal functional groups within a single molecular scaffold: (1) an aryl bromide at the 3'-position, suitable for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira); (2) a phenolic hydroxyl at the 4'-position, available for O-alkylation, acylation, sulfonylation, or protection/deprotection sequences; and (3) a nitrile at the 4-position, which can be reduced to an amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole or amidine [1]. In contrast, 4'-hydroxybiphenyl-4-carbonitrile (CAS 19812-93-2) lacks the aryl halide coupling handle (0 cross-coupling sites at the 3'-position) and 4'-bromo-biphenyl-4-carbonitrile (CAS 57774-35-3) lacks the hydrogen bond donor and derivatizable hydroxyl [2][3]. The 3-bromo-4'-hydroxybiphenyl analog (CAS 70066-67-0) lacks the nitrile group entirely. Only the target compound simultaneously offers all three reactive centers, enabling sequential chemoselective transformations without protecting group manipulation at unreactive positions [4].

synthetic versatility cross-coupling functional group orthogonality building block

Topological Polar Surface Area and Hydrogen Bonding: Hydroxy Group Provides TPSA Advantage Over Bromo-Only Analog

The target compound has a computed topological polar surface area (TPSA) of 44 Ų, with one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA), versus the 4'-bromo-biphenyl-4-carbonitrile analog which has a TPSA of only 23.8 Ų, zero HBD, and one HBA [1][2]. The presence of the phenolic hydroxyl adds approximately 20 Ų of polar surface area, which is significant for aqueous solubility modulation. The 4'-hydroxybiphenyl-4-carbonitrile analog also has TPSA = 44 Ų, demonstrating that the bromo substituent does not contribute to polar surface area [3]. The single-ring 3-bromo-4-hydroxybenzonitrile has identical TPSA (44 Ų) but lacks the conformational flexibility and extended aromatic surface of the biphenyl system (rotatable bonds = 0 vs. 1) [4]. The TPSA value of 44 Ų places the target compound well below the 140 Ų threshold commonly associated with oral bioavailability, while retaining sufficient polarity for hydrogen bond-mediated target engagement [5].

TPSA hydrogen bonding drug-likeness solubility

Molecular Weight and Heavy Atom Effect: Bromine Mass Tag Enables MS Detection and Acts as Heavy Atom Label

The bromine atom in 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile contributes approximately 79 Da to the molecular weight (274.11 g/mol vs. 195.22 g/mol for the non-brominated analog) and produces a characteristic 1:1 isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectra that serves as an unambiguous detection signature [1][2]. This isotopic pattern allows for facile tracking of the compound and its derivatives in complex reaction mixtures, metabolic stability assays, and biological matrices without requiring radiolabeling . The 4'-bromo-biphenyl-4-carbonitrile analog has a molecular weight of 258.11 g/mol but lacks the hydroxyl group necessary for Phase II metabolism studies (glucuronidation/sulfation) and hydrogen bond-mediated target interactions [3]. The single-ring 3-bromo-4-hydroxybenzonitrile (MW 198.02) is substantially smaller and lacks the extended aromatic surface for π-stacking interactions with protein targets [4].

molecular weight mass spectrometry heavy atom isotopic pattern

Building Block for Aromatase Inhibitor Derivatives: 3-Bromo-4-hydroxyphenyl Moiety as Pharmacophoric Element in Potent Letrozole Analogs

The 3-bromo-4-hydroxyphenyl substructure present in 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile constitutes the core pharmacophoric element of potent letrozole-derived aromatase inhibitors. A closely related derivative, 4-[(S)-(3-bromo-4-hydroxyphenyl)(1H-1,2,4-triazol-1-yl)methyl]benzonitrile, which can be synthesized from the target compound via functionalization at the benzylic position, exhibits an IC50 of 3.4 nM against human aromatase (CYP19A1) in JEG-3 cells [1]. Another letrozole derivative bearing the same 3-bromo-4-hydroxyphenyl moiety shows an IC50 of 1.80 nM under identical assay conditions [2]. These sub-nanomolar to low-nanomolar activities demonstrate that the ortho-bromo-para-hydroxy substitution pattern is critical for high-affinity aromatase binding. In contrast, the non-brominated 4'-hydroxybiphenyl-4-carbonitrile analog would generate derivatives lacking this key bromine-mediated interaction [3]. The target compound thus serves as a direct and versatile precursor for structure-activity relationship (SAR) studies around the aromatase pharmacophore, where the nitrile group can be elaborated into triazole-containing side chains .

aromatase inhibitor letrozole analog anticancer pharmacophore

High-Value Procurement Scenarios for 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis via Orthogonal Functionalization

For medicinal chemistry teams building focused compound libraries, 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile enables three distinct diversification vectors from a single building block. The aryl bromide at the 3'-position supports Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate biaryl-extended analogs; the phenolic hydroxyl at the 4'-position can be O-alkylated, acylated, or converted to a triflate for further cross-coupling; and the nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or cyclized to a tetrazole for bioisostere exploration [1]. This three-dimensional diversity is not achievable with the non-brominated analog (lacks cross-coupling handle), the bromo-only analog (lacks derivatizable hydroxyl), or the nitrile-lacking analog (lacks the carboxyl/amide/tetrazole bioisostere manifold). The intermediate pKa of 7.94 allows chemoselective O-functionalization under mildly basic conditions where the non-brominated parent (pKa 9.43) would remain predominantly protonated and unreactive [2].

Aromatase Inhibitor Lead Optimization and Letrozole Analog Synthesis

The 3-bromo-4-hydroxyphenyl motif present in this compound is a validated pharmacophore for sub-nanomolar to low-nanomolar aromatase (CYP19A1) inhibition, as demonstrated by letrozole-derived analogs with IC50 values of 1.8–3.4 nM in JEG-3 cellular assays [1]. Researchers developing next-generation aromatase inhibitors for hormone-dependent breast cancer can use 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile as a key intermediate for SAR exploration at the 4'-position (nitrile → triazole, imidazole, or other heterocycle elaboration) while retaining the critical bromo-hydroxy substitution pattern essential for potency [2]. The bromine isotopic doublet also facilitates metabolic stability studies of derived analogs via LC-MS/MS without radiolabeling, providing a practical advantage over compounds requiring ¹⁴C or ³H labeling for ADME studies [3].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Compound Screening Collections

With a molecular weight of 274.11 g/mol, XLogP3 of 3.6, TPSA of 44 Ų, and one hydrogen bond donor plus two acceptors, 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile conforms to lead-like physicochemical criteria (MW < 350, logP < 4, TPSA < 140 Ų) and is suitable for inclusion in fragment and lead-like screening libraries [1]. Compared to 4'-bromo-biphenyl-4-carbonitrile (TPSA 23.8 Ų, HBD = 0, logP = 4.7), the target compound offers superior aqueous solubility potential through its hydrogen bond donor and higher polar surface area, reducing the risk of non-specific hydrophobic aggregation in biochemical assays [2]. Compared to 3-bromo-4-hydroxybenzonitrile (single ring, MW 198, rotatable bonds = 0), the biphenyl scaffold provides greater conformational flexibility and extended aromatic surface for π-stacking interactions with protein targets, increasing the probability of identifying hit compounds in SPR and thermal shift screening campaigns [3].

Chemical Biology Probe Development with Built-In MS Detection Handle

The characteristic 1:1 bromine isotopic doublet (⁷⁹Br:⁸¹Br) provides an unambiguous mass spectrometric signature that enables sensitive and selective detection of 4'-hydroxy-3'-bromo-biphenyl-4-carbonitrile and its derivatives in complex biological matrices without the need for radioisotope labeling or fluorescent/affinity tag conjugation [1]. This feature is particularly valuable for chemical biology applications requiring target engagement studies (CETSA, DARTS), cellular uptake quantification, and metabolite identification in hepatocyte incubation studies. The non-brominated 4'-hydroxybiphenyl-4-carbonitrile analog (MW 195.22) lacks this distinctive isotopic pattern, making its detection in biological samples more susceptible to interference from endogenous isobaric compounds [2]. The phenolic hydroxyl additionally provides a handle for Phase II metabolism studies (glucuronidation and sulfation), enabling comprehensive in vitro ADME profiling that is not possible with the 4'-bromo-biphenyl-4-carbonitrile analog [3].

Quote Request

Request a Quote for 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.